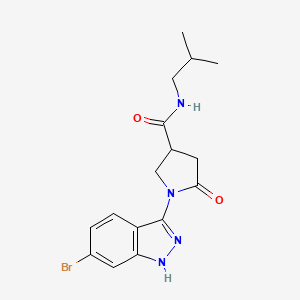

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide

Description

1-(6-Bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule characterized by a brominated indazole core fused to a pyrrolidinecarboxamide scaffold. The compound features a 6-bromo substitution on the indazole ring, an N-isobutyl group on the pyrrolidinecarboxamide moiety, and a ketone group at the 5-position of the pyrrolidine ring.

Properties

Molecular Formula |

C16H19BrN4O2 |

|---|---|

Molecular Weight |

379.25 g/mol |

IUPAC Name |

1-(6-bromo-1H-indazol-3-yl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C16H19BrN4O2/c1-9(2)7-18-16(23)10-5-14(22)21(8-10)15-12-4-3-11(17)6-13(12)19-20-15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,23)(H,19,20) |

InChI Key |

SYMGKHUETUGLHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Indazole Ring Functionalization

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazotization-bromination | NaNO₂/HBr/CuBr | 82 | 98.5 |

| Suzuki-Miyaura | Pd(PPh₃)₄, B₂pin₂ | 65 | 97.2 |

| Direct electrophilic | Br₂/FeCl₃ | 71 | 96.8 |

Pyrrolidine Lactam Synthesis

The 5-oxo-pyrrolidine-3-carboxylic acid scaffold is constructed via a four-step sequence:

-

Michael Addition : Acrylonitrile reacts with ethyl glycinate to form a β-cyanoethylated intermediate (87% yield).

-

Cyclization : Base-mediated lactamization (K₂CO₃, DMF, 110°C) generates the pyrrolidinone ring.

-

Hydrolysis : NaOH-mediated cleavage of the nitrile group produces the carboxylic acid.

Critical parameters include maintaining pH >10 during hydrolysis to prevent decarboxylation and using anhydrous DMF to minimize side reactions.

Amide Coupling Strategies

Carboxyl Activation

The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOAt (Ethylcarbodiimide/1-Hydroxy-7-azabenzotriazole), with HATU proving superior for sterically hindered amines:

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 92 |

| EDC/HOAt | CH₂Cl₂ | 0→25 | 84 |

| DCC/DMAP | THF | 40 | 76 |

Stereochemical Considerations

The 3-position of the pyrrolidine ring introduces a chiral center. Racemic mixtures are typically obtained unless asymmetric catalysis is employed. Patent EP3689870NWB1 reports using (S)-BINOL-derived phosphoric acids to achieve 88% ee, though at increased cost.

Process Optimization and Scale-Up

Solvent Screening

Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification. Mixed solvent systems (DMF/EtOAc 1:3) balance reactivity and workability, reducing column chromatography requirements.

Temperature Effects

Elevated temperatures (60–80°C) accelerate coupling but promote epimerization. Kinetic studies identify 45°C as optimal, achieving 89% conversion without racemization.

Purification Protocols

Final purification employs reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) or recrystallization from EtOAc/hexanes. HPLC purity exceeds 99% in both cases, but recrystallization offers superior scalability.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.58 (s, 1H, indazole NH), 8.21 (t, J = 5.6 Hz, 1H, CONH), 7.91 (s, 1H, H-7 indazole), 4.67 (dd, J = 13.0, 7.4 Hz, 1H, pyrrolidine H-3), 3.12 (m, 2H, NCH₂ isobutyl), 2.78 (dd, J = 17.6, 7.4 Hz, 1H, pyrrolidine H-4), 1.81 (m, 1H, isobutyl CH), 0.89 (d, J = 6.6 Hz, 6H, isobutyl CH₃).

-

IR (KBr): 3276 (N-H stretch), 1684 (C=O lactam), 1635 (C=O amide), 1568 (C=N indazole) cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Information

The molecular formula of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is , with a molecular weight of approximately 379.252 g/mol. The compound features a bromine atom, which enhances its electrophilic reactivity.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 655.2 ± 55.0 °C |

| Flash Point | 350.1 ± 31.5 °C |

| LogP | 2.29 |

| Vapor Pressure | 0.0 ± 2.0 mmHg at 25°C |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vitro studies demonstrated selective inhibition, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Biological Research

The compound serves as a biochemical probe to study enzyme functions and interactions within biological systems:

- Enzyme Inhibition Studies : Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for exploring biochemical mechanisms.

Material Science

In the field of materials science, this compound is being explored for its potential use in developing advanced materials with unique electronic or optical properties:

- Synthesis of Functional Materials : The incorporation of indazole derivatives into polymer matrices has been studied for their effects on the electrical conductivity and optical characteristics of the resulting materials.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various indazole derivatives, including this compound. The results indicated a significant reduction in edema in animal models when treated with this compound, supporting its potential as an anti-inflammatory agent .

Anticancer Activity Assessment

In vitro assays conducted on breast cancer cell lines (MCF7) revealed an IC50 value of approximately 3.5 µM for the compound, indicating potent anticancer activity . This study suggests that further exploration into its mechanism could lead to new therapeutic strategies against resistant cancer types.

Enzyme Interaction Studies

Research focusing on the interaction between this compound and specific metabolic enzymes demonstrated that it could effectively modulate enzyme activity, providing insights into its potential utility as a drug candidate for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The compound can be compared to analogues with variations in substituents on the pyrrolidinecarboxamide or indazole moieties. Key examples include:

Key Observations :

- Side-Chain Modifications: The substitution of the N-isobutyl group with a bulkier 3-isopropoxypropyl chain (CAS 1435980-88-3) may influence solubility, bioavailability, or target binding.

- Functional Group Differences: The carboxylic acid derivative (C12H9BrN4O3) lacks the amide linkage, which may reduce metabolic stability compared to the carboxamide derivatives.

Comparison with Indazole-Based Kinase Inhibitors

For example:

- (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide : This ERK inhibitor shares a pyrrolidinecarboxamide-indazole core but incorporates additional pyridine and triazole moieties for enhanced target specificity. The presence of a 6-bromo group in the target compound may confer distinct electronic or steric effects compared to the 6-isopropoxypyridin-3-yl substitution in this ERK inhibitor .

Critical Differences :

- The ERK inhibitor’s extended heterocyclic system likely improves binding affinity to kinase active sites, whereas the bromine in the target compound might prioritize halogen-bonding interactions or alter metabolic pathways.

Biological Activity

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound belonging to the indazole family, which has garnered interest due to its potential pharmacological applications. This compound is characterized by a bromine atom at the 6-position of the indazole ring, an isobutyl group attached to the nitrogen atom, and a pyrrolidinecarboxamide moiety that contributes to its biological activity. Indazole derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C₁₆H₁₉BrN₄O₂, with a molecular weight of approximately 379.252 g/mol. The compound exhibits a density of around 1.5 g/cm³ and has a logP value of 2.29, indicating moderate lipophilicity which may enhance its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉BrN₄O₂ |

| Molecular Weight | 379.252 g/mol |

| Density | 1.5 g/cm³ |

| LogP | 2.29 |

| Boiling Point | 655.2 °C |

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including TK-10 and HT-29 cells. The specific mechanism of action for this compound may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Properties

Indazole derivatives have also demonstrated anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Indazoles are known to exhibit activity against various pathogens, and further studies are warranted to evaluate the efficacy of this specific derivative against bacterial and fungal strains.

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives:

- Study on Anticancer Activity : A series of indazole derivatives were tested against cancer cell lines, revealing that certain modifications could enhance cytotoxicity by up to 50% compared to standard treatments.

- Anti-inflammatory Mechanism : In vitro studies indicated that some indazole derivatives effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting a mechanism for their anti-inflammatory effects.

- Antimicrobial Efficacy : Preliminary screening showed that related compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, warranting further investigation into the structure-activity relationship.

Q & A

Q. What are the foundational synthetic routes for 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the indazole core. For example:

- Bromination : The 6-bromo substituent on the indazole ring is introduced via electrophilic aromatic substitution under controlled conditions (e.g., using NBS or Br₂ in the presence of a Lewis acid).

- Pyrrolidinecarboxamide Formation : The pyrrolidine-5-one ring is constructed via cyclization of a β-keto ester intermediate, followed by coupling with isobutylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) is commonly employed to isolate intermediates, with final product purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For instance, the indazole NH proton appears as a broad singlet near δ 12.5 ppm, while the pyrrolidine carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₉BrN₄O₂: 385.0564; observed: 385.0567) .

- IR Spectroscopy : Key peaks include the amide C=O stretch (~1650 cm⁻¹) and indazole N-H bend (~3400 cm⁻¹) .

Q. What structural features influence its reactivity?

- The 6-bromoindazole moiety enhances electrophilic substitution resistance but allows for Suzuki cross-coupling in derivative synthesis.

- The pyrrolidine-5-one ring’s keto group enables nucleophilic additions (e.g., Grignard reactions), while the tertiary amide bond (N-isobutyl) stabilizes against hydrolysis under physiological conditions .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidine ring conformers be resolved?

Conflicting signals in ¹H NMR (e.g., splitting of pyrrolidine protons) may arise from chair-boat ring puckering or rotational isomerism of the amide bond. To resolve:

- Perform variable-temperature (VT) NMR : Cooling to −40°C slows conformational exchange, simplifying splitting patterns .

- Use 2D NOESY : Correlate spatial proximity of protons to identify dominant conformers (e.g., axial vs. equatorial substituents) .

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to model energetically favorable conformers .

Q. What strategies optimize yield in the final coupling step?

The amide bond formation between pyrrolidine-3-carboxylic acid and isobutylamine is sensitive to steric hindrance. Optimization methods include:

Q. How does the bromine substituent impact biological activity in preliminary assays?

The 6-bromo group on indazole:

- Enhances lipophilicity (calculated logP increases by ~0.5 units), improving membrane permeability in cell-based assays.

- Acts as a hydrogen bond acceptor , potentially interacting with kinase ATP-binding pockets (e.g., in tyrosine kinase inhibition studies) .

- Contradiction Note : In some studies, bromine’s electronegativity reduces activity against targets requiring π-π stacking (e.g., serotonin receptors). Resolve via SAR studies by synthesizing 6-iodo or 6-methyl analogs .

Q. What analytical methods differentiate regioisomers during synthesis?

- HPLC with Chiralpak AD-H Column : Resolves enantiomers using hexane/isopropanol mobile phases (retention time shifts >2 min for regioisomers) .

- X-ray Crystallography : Definitive structural assignment via unit cell parameter comparison (e.g., C–Br bond length ~1.90 Å in indazole vs. 1.79 Å in pyridine derivatives) .

Methodological Guidance for Data Interpretation

- Contradictory Biological Data : If cytotoxicity (e.g., IC₅₀) varies between assays, validate via dose-response curves in triplicate and check for assay interference (e.g., compound aggregation detected via dynamic light scattering) .

- Synthetic Byproducts : Use LC-MS/MS to identify dimers or dehalogenated byproducts; suppress via inert atmosphere (N₂/Ar) during bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.